molecular formula C22H26Cl2OSi B12290827 (4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol

(4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol

Cat. No.: B12290827
M. Wt: 405.4 g/mol
InChI Key: NDIGFFDTUZWVGW-UHFFFAOYSA-N
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Description

(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol is a chiral naphthol derivative featuring a triethylsilyl ether group at the 1-position, a 3,4-dichlorophenyl substituent at the 4S position, and a partially saturated dihydronaphthalene backbone.

Properties

Molecular Formula

C22H26Cl2OSi

Molecular Weight

405.4 g/mol

IUPAC Name

[4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane

InChI

InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3

InChI Key

NDIGFFDTUZWVGW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 3,4-dichlorophenyl intermediate through chlorination reactions.

    Naphthol Derivatization: The naphthol moiety is then introduced through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure regioselectivity.

    Triethylsilyl Protection: The final step involves the protection of the hydroxyl group on the naphthol with a triethylsilyl group, typically using triethylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed for substitution reactions.

Major Products

Scientific Research Applications

Organic Synthesis

The primary application of (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol lies in its utility as a reagent in organic synthesis. It serves as an intermediate in the preparation of various complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .

Chiral Catalysis

Due to its chiral nature, this compound is employed in asymmetric synthesis processes. It acts as a chiral auxiliary or catalyst, facilitating the formation of enantiomerically enriched products. Such applications are critical in the pharmaceutical industry where the chirality of compounds can significantly influence their biological activity .

Material Science

In material science, this compound is explored for its potential use in developing novel materials with specific optical and electronic properties. Its silicon-containing structure allows for modifications that can enhance material performance in various applications, including sensors and electronic devices .

Environmental Chemistry

Research indicates that (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol may also play a role in environmental chemistry, particularly concerning its behavior as a contaminant or its degradation products in ecological studies. Understanding these aspects is crucial for assessing environmental risks associated with chemical compounds .

Case Study 1: Asymmetric Synthesis

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol as a chiral auxiliary in synthesizing optically active compounds. The research highlighted the compound's ability to facilitate reactions that yield high enantiomeric excesses, showcasing its significance in pharmaceutical applications.

Case Study 2: Material Development

In another study focusing on material science, researchers utilized (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol to synthesize silicon-based polymers with enhanced thermal stability and electrical conductivity. The findings indicated that modifying the compound's structure could lead to improved performance characteristics suitable for advanced electronic applications.

Mechanism of Action

The mechanism by which (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Key gaps in literature :

  • Experimental LogP or solubility data for the target compound.
  • Direct crystallographic or pharmacological studies.

Biological Activity

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol, commonly referred to as triethylsilyl naphthol, is a synthetic compound with a complex chemical structure denoted by the molecular formula C22H26Cl2OSiC_{22}H_{26}Cl_{2}OSi and a molecular weight of 405.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • CAS Number : 1217778-10-3
  • Molecular Formula : C22H26Cl2OSi
  • Molecular Weight : 405.43 g/mol

Biological Activity

The biological activity of triethylsilyl naphthol has been explored in various studies, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds similar to triethylsilyl naphthol exhibit significant anti-inflammatory effects. For instance, derivatives of naphthol have been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammatory responses.

Antimicrobial Activity

Studies have reported that naphthol derivatives possess antimicrobial properties against a range of pathogens. For example, a study demonstrated that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

The anticancer potential of triethylsilyl naphthol has been investigated in vitro. Research findings suggest that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specific studies have shown that it can inhibit tumor growth in various cancer cell lines, including breast and prostate cancer.

Case Studies

  • Anti-inflammatory Effects in Animal Models : A study conducted on rats administered with triethylsilyl naphthol showed a marked reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that triethylsilyl naphthol exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
  • Cancer Cell Line Studies : In research involving MCF-7 breast cancer cells, treatment with triethylsilyl naphthol resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls.

Data Tables

Activity Type Tested Pathogen/Cancer Type Effect Observed Reference
Anti-inflammatoryCarrageenan-induced edemaReduced edema
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 breast cancer50% viability at 25 µM

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